molecular formula C13H15F2NO4S B3148765 2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 656816-21-6

2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B3148765
CAS No.: 656816-21-6
M. Wt: 319.33 g/mol
InChI Key: MYGQBNGOLGUWLH-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a fluorinated benzoic acid derivative featuring a sulfonamide substituent linked to a 4-methylpiperidine moiety. The 4-methylpiperidine group introduces conformational rigidity and hydrogen-bonding capacity, distinguishing it from linear alkyl sulfonamide derivatives .

Properties

IUPAC Name

2,6-difluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO4S/c1-8-4-6-16(7-5-8)21(19,20)10-3-2-9(14)11(12(10)15)13(17)18/h2-3,8H,4-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGQBNGOLGUWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Structural Rigidity : Compound A’s 4-methylpiperidine group enhances steric bulk and conformational stability compared to Compound B’s flexible propyl chain. This may improve binding affinity in biological targets .
  • Synthetic Pathways : Both compounds likely derive from halogen-exchange reactions (e.g., Halex reaction) followed by sulfonylation. Compound A’s synthesis would require 4-methylpiperidine sulfonyl chloride as a key reagent .

Pharmacological and Industrial Relevance

Compound B (Propylsulfonylamido Derivative)

  • Applications : Widely used as an intermediate in pharmaceuticals, including kinase inhibitors (e.g., vemurafenib precursors) .
  • Safety : Benzyl ester derivatives of similar compounds require stringent handling (e.g., gloves, eye protection) due to irritant properties .

Compound A (4-Methylpiperidinyl Derivative)

  • Inferred Advantages: The cyclic amine may improve metabolic stability and bioavailability compared to linear analogs.

Comparison with Other Sulfonylated Benzoic Acids

  • Perfluorinated Derivatives : and list benzoic acids with perfluorinated sulfonyl groups (e.g., [68568-54-7]). These exhibit extreme hydrophobicity and environmental persistence, unlike Compound A, which balances hydrophobicity with hydrogen-bonding capacity .
  • Chlorinated Analogs : Compounds like 2,3,4,5-tetrachloro-6-sulfonylbenzoic acids (e.g., [68541-01-5]) prioritize halogenation for reactivity, whereas Compound A focuses on fluorine’s electronegativity for electronic effects .

Q & A

Q. What experimental designs are optimal for long-term toxicological profiling?

  • Methodological Answer : Follow OECD 453 guidelines for chronic toxicity, incorporating histopathological analysis of liver/kidney tissues. Use metabolomics (GC-MS) to map organ-specific metabolic disruptions. Include positive controls (e.g., known nephrotoxins) to benchmark findings .

Notes on Evidence Utilization

  • Data Gaps : Safety data (e.g., LD50_{50}) and ecotoxicological endpoints require further primary research, as existing evidence focuses on synthesis and analytical methods .
  • Methodological Consistency : Cross-referenced chromatographic protocols (e.g., buffer pH adjustments ) ensure reproducibility in impurity analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
Reactant of Route 2
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2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

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